Antibacterial agent 105

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

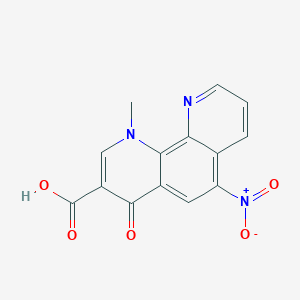

Structure

3D Structure

Properties

Molecular Formula |

C14H9N3O5 |

|---|---|

Molecular Weight |

299.24 g/mol |

IUPAC Name |

1-methyl-6-nitro-4-oxo-1,10-phenanthroline-3-carboxylic acid |

InChI |

InChI=1S/C14H9N3O5/c1-16-6-9(14(19)20)13(18)8-5-10(17(21)22)7-3-2-4-15-11(7)12(8)16/h2-6H,1H3,(H,19,20) |

InChI Key |

RIEAJTBBEGOEKG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C3C=CC=NC3=C21)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Antibacterial Agent 105 (DuP 105)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 105, scientifically known as (S)-3-(4-Methylsulfinylphenyl)-5-(acetamidomethyl)oxazolidinone and designated as DuP 105, is a member of the oxazolidinone class of synthetic antibiotics. This class of antimicrobial agents is significant for its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase. This mode of action provides an advantage against bacterial strains that have developed resistance to other antibiotic classes that target cell wall synthesis or other later stages of protein synthesis. DuP 105 has demonstrated notable in vitro activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the synthesis, characterization, and antibacterial properties of DuP 105, including detailed experimental protocols and data analysis.

Synthesis of this compound (DuP 105)

The synthesis of DuP 105 involves a multi-step process, beginning with the preparation of a key intermediate, N-(4-(methylthio)phenyl)acetamide, followed by the construction of the oxazolidinone ring and subsequent functional group manipulations. While a precise, publicly available, step-by-step protocol for DuP 105 is not detailed in a single source, the general synthetic strategies for similar oxazolidinones, such as Linezolid, provide a robust framework for its synthesis. The following represents a plausible synthetic route based on established oxazolidinone chemistry.

Logical Synthesis Workflow:

Caption: Plausible synthetic workflow for DuP 105.

Experimental Protocol: Synthesis

Step 1: Acetylation of 4-(Methylthio)aniline

-

To a solution of 4-(methylthio)aniline in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-(methylthio)phenyl)acetamide.

Step 2: Fluorination

-

The introduction of a fluorine atom at the 3-position of the phenyl ring can be achieved using an electrophilic fluorinating agent such as Selectfluor®.

-

Dissolve N-(4-(methylthio)phenyl)acetamide in a suitable solvent (e.g., acetonitrile) and add the fluorinating agent portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, quench the reaction and work up to isolate N-(3-fluoro-4-(methylthio)phenyl)acetamide.

Step 3: Oxazolidinone Ring Formation

-

Deprotonate the acetamide nitrogen of N-(3-fluoro-4-(methylthio)phenyl)acetamide using a strong base like n-butyllithium in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C).

-

Add (R)-glycidyl butyrate to the resulting anion. This will open the epoxide and form the initial skeleton of the oxazolidinone.

-

The resulting intermediate is then cyclized, often by heating, to form the 2-oxazolidinone ring.

-

Purify the product, (R)-N-((3-(4-(methylthio)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, by column chromatography.

Step 4: Oxidation of the Sulfide

-

Dissolve the sulfide intermediate in a suitable solvent like methanol or acetic acid.

-

Add an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), in a controlled manner at 0 °C to oxidize the methylthio group to a methylsulfinyl group. Stoichiometric control is crucial to avoid over-oxidation to the sulfone.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench any excess oxidizing agent and perform an aqueous workup to isolate the final product, (S)-3-(4-Methylsulfinylphenyl)-5-(acetamidomethyl)oxazolidinone (DuP 105).

-

Purify the product by recrystallization or column chromatography.

Characterization of this compound (DuP 105)

The structural confirmation and purity assessment of the synthesized DuP 105 are performed using a combination of spectroscopic techniques.

Table 1: Spectroscopic Characterization Data for DuP 105 (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (phenyl ring), methyl protons (sulfinyl and acetamido groups), methylene and methine protons (oxazolidinone ring). Chemical shifts and coupling constants will be consistent with the assigned structure. |

| ¹³C NMR | Carbonyl carbons (amide and oxazolidinone), aromatic carbons, methyl carbons, and carbons of the oxazolidinone ring. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and oxazolidinone), S=O stretching (sulfoxide), and C-O stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of DuP 105 (C₁₃H₁₆N₂O₄S, MW: 296.34 g/mol ), along with characteristic fragmentation patterns. |

Experimental Protocol: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of purified DuP 105 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample of DuP 105 as a KBr pellet or a thin film.

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Identify the characteristic functional group frequencies.

-

-

Mass Spectrometry (MS):

-

Introduce a solution of DuP 105 into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern for further structural confirmation.

-

Antibacterial Activity of DuP 105

DuP 105 has demonstrated in vitro activity primarily against Gram-positive bacteria. The potency of an antibacterial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 2: In Vitro Antibacterial Activity of DuP 105 (MIC₉₀ in µg/mL)

| Bacterial Species | MIC₉₀ (µg/mL) | Reference |

| Staphylococcal isolates | 4 - 16 | |

| Group D streptococci | 16 | |

| Bacteroides fragilis isolates | 16 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for MIC determination by broth microdilution.

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of DuP 105 in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

-

Add 50 µL of the DuP 105 stock solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of DuP 105 that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Mechanism of Action

The primary mechanism of action of oxazolidinones, including DuP 105, is the inhibition of bacterial protein synthesis. Unlike many other protein synthesis inhibitors that act on the elongation phase, oxazolidinones prevent the formation of the initiation complex, which is a crucial early step in translation.

Signaling Pathway Diagram:

Caption: Mechanism of action of DuP 105.

DuP 105 binds to the 50S ribosomal subunit at the peptidyl transferase center (P-site). This binding event physically obstructs the proper positioning of the initiator fMet-tRNA, thereby preventing the formation of the functional 70S initiation complex. Consequently, the synthesis of bacterial proteins is halted at its very beginning.

Conclusion

This compound (DuP 105) is a promising oxazolidinone with significant activity against clinically relevant Gram-positive pathogens. The synthetic pathways, while not explicitly detailed for this specific molecule in single publications, can be reliably inferred from the broader oxazolidinone literature. Its characterization relies on standard spectroscopic methods, and its antibacterial efficacy is determined through well-established protocols like broth microdilution. The unique mechanism of action, inhibiting the initiation of protein synthesis, makes DuP 105 and other oxazolidinones valuable tools in the fight against antibiotic resistance. This guide provides a foundational understanding for researchers and developers working with this important class of antibacterial agents.

The Discovery of DuP 105: A New Class of Antibacterial Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and characterization of DuP 105, a pioneering member of the oxazolidinone class of antibacterial agents. DuP 105, along with its structural analog DuP 721, represented a significant breakthrough in antibacterial research as a novel synthetic class of compounds with a unique mechanism of action. This document details the in vitro antibacterial activity of DuP 105 against a range of clinically important Gram-positive pathogens, outlines the experimental protocols used for its evaluation, and visually represents its mechanism of action and experimental workflows. The emergence of DuP 105 paved the way for the development of linezolid, the first oxazolidinone antibiotic to be approved for clinical use.

Introduction

The late 1980s marked a pivotal moment in the search for new antibacterial agents with the discovery of the oxazolidinones, a completely new synthetic class of compounds.[1][2] Among the first representatives of this class were DuP 105 and DuP 721, developed by E.I. du Pont de Nemours & Company.[1] These compounds were identified through systematic screening of novel chemical entities for antibacterial properties.[3] What distinguished the oxazolidinones was their unique chemical structure, unrelated to any existing antimicrobial agents, and their novel mechanism of action.[3][4] DuP 105, a methylsulfinyl derivative, and its p-acetylphenyl analog, DuP 721, demonstrated a promising spectrum of activity, primarily against Gram-positive bacteria, including strains resistant to established antibiotics like β-lactams and macrolides.[5][6]

In Vitro Antibacterial Activity of DuP 105

The antibacterial efficacy of DuP 105 was established through extensive in vitro testing against a variety of Gram-positive bacteria. The primary metric for this evaluation was the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The data presented below is a summary of MIC values for DuP 105 against several key pathogens.

Minimum Inhibitory Concentration (MIC) Data

The in vitro activity of DuP 105 was determined using standardized agar dilution and broth microdilution methods. The following tables summarize the MIC50 (concentration inhibiting 50% of isolates) and MIC90 (concentration inhibiting 90% of isolates) values for DuP 105 against various bacterial species.

Table 1: In Vitro Activity of DuP 105 against Staphylococci

| Organism (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 4.0 - 8.0 | 4.0 - 16 |

| Staphylococcus epidermidis | 4.0 | 4.0 - 16 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 4.0 | 4.0 |

Data compiled from multiple sources.[5][7][8][9]

Table 2: In Vitro Activity of DuP 105 against Streptococci

| Organism (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Beta-hemolytic streptococci | 8.0 | 16 |

| Streptococcus pneumoniae (penicillin-resistant) | 4.0 | 4.0 |

| Viridans group streptococci | 4.0 | 4.0 |

| Group D streptococci (Enterococcus spp.) | 8.0 | 16 |

Data compiled from multiple sources.[5][7]

Table 3: In Vitro Activity of DuP 105 against Other Gram-Positive Organisms

| Organism (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Listeria monocytogenes | 4.0 | 8.0 |

| Corynebacterium group JK | 2.0 | 4.0 |

Data compiled from multiple sources.[10]

Table 4: In Vitro Activity of DuP 105 against Anaerobic Bacteria

| Organism (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Bacteroides fragilis | 16 | 16 |

| Anaerobic cocci | 4.0 | 8.0 |

| Clostridium spp. (including C. difficile) | 4.0 | 8.0 |

Data compiled from multiple sources.[5][10]

Mechanism of Action: Inhibition of Protein Synthesis

A key discovery was that DuP 105 exerts its antibacterial effect through the inhibition of bacterial protein synthesis.[3][4] This mechanism is distinct from many other classes of antibiotics, and crucially, DuP 105 does not act on cell wall biosynthesis.[11]

Ribosomal Target

Studies have shown that oxazolidinones, including DuP 105, bind to the 50S ribosomal subunit.[12] This binding occurs at the peptidyltransferase center (PTC), a critical site for peptide bond formation. The binding of DuP 105 to the P-site of the 50S subunit interferes with the proper positioning of tRNA molecules, thereby inhibiting the initiation of protein synthesis.[12] This unique binding site and mechanism explain the lack of cross-resistance with other protein synthesis inhibitors.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of DuP 105.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of DuP 105 was determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Antibiotic Plates:

-

A stock solution of DuP 105 is prepared in a suitable solvent.

-

Serial twofold dilutions of the stock solution are made.

-

Each dilution is incorporated into molten Mueller-Hinton agar at 45-50°C.

-

The agar is poured into sterile petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

-

-

Inoculum Preparation:

-

Bacterial isolates are grown overnight on an appropriate agar medium.

-

Several colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

This suspension is further diluted to obtain a final inoculum concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

The standardized bacterial suspensions are applied to the surface of the antibiotic-containing agar plates using a multipoint inoculator.

-

-

Incubation:

-

Plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

The MIC is read as the lowest concentration of DuP 105 that completely inhibits the visible growth of the organism.

-

In Vitro Protein Synthesis Inhibition Assay

The effect of DuP 105 on protein synthesis was assessed using a cell-free system.

Protocol:

-

Preparation of Cell-Free Extract:

-

A bacterial cell-free extract containing ribosomes, tRNAs, and necessary enzymes for translation is prepared. This is typically derived from Escherichia coli or the test organism.

-

-

Assay Mixture Preparation:

-

The reaction mixture contains the cell-free extract, a messenger RNA (mRNA) template (e.g., polyuridylic acid), an energy source (ATP and GTP), and a mixture of amino acids, including a radiolabeled amino acid (e.g., [¹⁴C]-phenylalanine).

-

-

Inhibition Assay:

-

Varying concentrations of DuP 105 are added to the assay mixtures. A control reaction with no inhibitor is also run.

-

The reactions are incubated at 37°C to allow for protein synthesis.

-

-

Measurement of Protein Synthesis:

-

The reaction is stopped, and the newly synthesized proteins are precipitated using an acid (e.g., trichloroacetic acid).

-

The precipitated, radiolabeled protein is collected on a filter, and the amount of radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The inhibition of protein synthesis is calculated as the percentage reduction in the incorporation of the radiolabeled amino acid in the presence of DuP 105 compared to the control.

-

In Vivo Efficacy

DuP 105 demonstrated protective effects in mouse models of bacterial infection. When administered orally or parenterally, DuP 105 was effective against systemic infections caused by Staphylococcus aureus and Streptococcus pneumoniae. The 50% effective dose (ED50) for DuP 105 in these models ranged from 9 to 23 mg/kg.[5]

Conclusion

The discovery of DuP 105 as a first-in-class oxazolidinone antibacterial agent was a landmark achievement in antimicrobial research. Its novel structure, unique mechanism of action targeting bacterial protein synthesis, and efficacy against resistant Gram-positive pathogens opened a new chapter in the fight against bacterial infections. The foundational research on DuP 105 and its analogs directly led to the development of linezolid, a clinically vital antibiotic for treating serious Gram-positive infections. This technical guide summarizes the key data and methodologies that established DuP 105 as a pioneering antibacterial compound, providing valuable insights for researchers and drug development professionals in the ongoing quest for novel antimicrobial therapies.

References

- 1. The Effect of Early Application of Synthetic Peptides 19-2.5 and 19-4LF to Improve Survival and Neurological Outcome in a Mouse Model of Cardiac Arrest and Resuscitation [mdpi.com]

- 2. idexx.com [idexx.com]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of DuP 105: A Technical Guide to its Bacteriostatic and Bactericidal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

DuP 105, a member of the oxazolidinone class of synthetic antimicrobial agents, exhibits potent activity primarily against Gram-positive bacteria.[1][2] Its unique mechanism of action, targeting an early step in bacterial protein synthesis, distinguishes it from many other antibiotic classes.[3] This technical guide provides an in-depth analysis of the bacteriostatic versus bactericidal properties of DuP 105, presenting quantitative data, detailed experimental protocols, and visual workflows to support further research and development.

The distinction between bacteriostatic and bactericidal activity is crucial in the clinical application of antibiotics. While bactericidal agents actively kill bacteria, bacteriostatic agents inhibit their growth and replication, relying on the host's immune system to clear the infection.[4] The activity of an antibiotic can be concentration-dependent and may vary between different bacterial species.[4] Generally, an agent is considered bactericidal if the minimum bactericidal concentration (MBC) is no more than four times the minimum inhibitory concentration (MIC).[5]

Quantitative Data: In Vitro Activity of DuP 105

The in vitro activity of DuP 105 has been evaluated against a range of clinically relevant Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for DuP 105 against various bacterial species.

Table 1: MIC of DuP 105 Against Staphylococcus Species

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 4.0 - 8.0 | 4.0 - 16 |

| Staphylococcus aureus (Methicillin-resistant) | 4.0 - 8.0 | 4.0 - 16 |

| Staphylococcus epidermidis | 4.0 | 4.0 |

| Staphylococcus saprophyticus | 4.0 - 8.0 | 8.0 - 16 |

Data compiled from multiple sources.[1][3][6][7]

Table 2: MIC of DuP 105 Against Streptococcus and Enterococcus Species

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pyogenes (Group A) | 4.0 - 8.0 | 8.0 |

| Streptococcus agalactiae (Group B) | 4.0 - 8.0 | 8.0 |

| Streptococcus pneumoniae | 4.0 | 4.0 |

| Viridans group streptococci | 4.0 | 8.0 |

| Enterococcus faecalis | 8.0 | 16 |

| Enterococcus faecium | 8.0 | 16 |

Data compiled from multiple sources.[1][3][6]

Bacteriostatic vs. Bactericidal Activity

Studies have consistently shown that DuP 105 exhibits a predominantly bacteriostatic effect against staphylococci and enterococci.[3][6] However, against certain streptococcal species, a bactericidal effect has been observed.[8] This highlights the species-dependent nature of its activity. The determination of bacteriostatic versus bactericidal activity is typically performed using time-kill assays.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antimicrobial properties of DuP 105. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

DuP 105 stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Preparation of DuP 105 Dilutions: A serial two-fold dilution of DuP 105 is prepared in CAMHB in the microtiter plate. The final volume in each well is typically 100 µL.

-

Inoculum Preparation: A suspension of the test organism is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the antimicrobial dilution is inoculated with 10 µL of the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

-

Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is determined as the lowest concentration of DuP 105 at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

-

Following the determination of the MIC, an aliquot (typically 10-100 µL) is taken from each well showing no visible growth in the MIC assay.

-

The aliquot is subcultured onto an appropriate agar medium (e.g., Tryptic Soy Agar).

-

The plates are incubated at 35°C for 18-24 hours.

-

The MBC is the lowest concentration of DuP 105 that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity over time.

Materials:

-

Flasks containing CAMHB with varying concentrations of DuP 105 (e.g., 0.5x, 1x, 2x, and 4x MIC)

-

Bacterial inoculum

-

Sterile saline for dilutions

-

Agar plates for colony counting

Procedure:

-

Inoculum Preparation: A logarithmic-phase bacterial culture is diluted in CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure: The standardized inoculum is added to flasks containing pre-warmed CAMHB with the desired concentrations of DuP 105. A growth control flask without the antibiotic is also included.

-

Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each flask.

-

Viable Cell Count: The aliquots are serially diluted in sterile saline, and a specific volume is plated onto agar plates.

-

Incubation and Counting: The plates are incubated for 18-24 hours at 35°C, after which the number of colony-forming units (CFU) is counted.

-

Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is typically defined as a <3-log₁₀ reduction in CFU/mL.

Visualizations

Experimental Workflow for MIC and MBC Determination

Caption: Workflow for MIC and MBC determination.

Time-Kill Assay Experimental Workflow

Caption: Time-kill assay experimental workflow.

Mechanism of Action: Inhibition of Protein Synthesis

DuP 105 exerts its antimicrobial effect by inhibiting bacterial protein synthesis.[3] Unlike many other protein synthesis inhibitors, oxazolidinones act at a very early stage of translation. They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, which is a crucial step for the commencement of protein synthesis. This mechanism is distinct from that of other antibiotic classes that target the ribosome, which may contribute to its lack of cross-resistance with other agents.[3]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Caption: Inhibition of protein synthesis by DuP 105.

Conclusion

DuP 105 is a valuable oxazolidinone antimicrobial with a well-defined mechanism of action against Gram-positive bacteria. Its activity is predominantly bacteriostatic, particularly against staphylococci and enterococci, although bactericidal effects have been noted against streptococci. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals. The clear delineation of its bacteriostatic and bactericidal properties is essential for guiding its potential therapeutic applications and for the design of future studies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. scribd.com [scribd.com]

- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]

- 5. DSpace [helda.helsinki.fi]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. researchgate.net [researchgate.net]

- 8. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

Initial Screening of Antibacterial Agent 105 Against Priority Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial in vitro screening of Antibacterial Agent 105, an oxazolidinone class antimicrobial. The document details its activity spectrum against a panel of priority bacterial pathogens as designated by the World Health Organization (WHO). It includes a summary of its potency, detailed experimental protocols for susceptibility testing, and an illustration of its mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.

Introduction

The rise of antimicrobial resistance (AMR) constitutes a significant global health threat, necessitating the urgent discovery and development of new antibacterial agents with novel mechanisms of action. The World Health Organization has prioritized a list of bacterial pathogens for which new antibiotics are critically needed.[1] this compound, identified as the oxazolidinone (S)-3-(4-Methylsulfinylphenyl)-5-(acetamidomethyl)oxazolidinone (also known as DuP 105), represents a synthetic compound from a class of protein synthesis inhibitors.[2] Unlike many other antibiotic classes that target cell wall synthesis, oxazolidinones possess a unique mechanism of action, making them promising candidates against multidrug-resistant Gram-positive bacteria.[2] This document outlines the initial antibacterial profiling of Agent 105 against key priority pathogens.

Data Presentation: In Vitro Antibacterial Activity of Agent 105

The in vitro activity of this compound was evaluated against a panel of WHO priority pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the agent that inhibits the visible growth of a microorganism.

| Pathogen (WHO Priority Level) | Resistance Profile | MIC90 (µg/mL) of Agent 105 |

| CRITICAL | ||

| Acinetobacter baumannii | Carbapenem-resistant | >100 |

| Pseudomonas aeruginosa | Carbapenem-resistant | >100 |

| Enterobacteriaceae | Carbapenem-resistant, ESBL-producing | >100 |

| HIGH | ||

| Enterococcus faecium | Vancomycin-resistant | 16 |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 4 |

| MEDIUM | ||

| Streptococcus pneumoniae | Penicillin-non-susceptible | 4 |

Data compiled from published in vitro studies.

Experimental Protocols

The determination of the in vitro antibacterial activity of Agent 105 is primarily achieved through standardized antimicrobial susceptibility testing (AST) methods. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid growth medium.[3][4]

Materials:

-

This compound stock solution of known concentration

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the 96-well microtiter plates. The final volume in each well is typically 100 µL. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

-

Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well (except the sterility control) is inoculated with 100 µL of the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye.

Agar Dilution Method for MIC Determination

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[5][6][7]

Materials:

-

This compound stock solution

-

Molten Mueller-Hinton Agar (MHA) maintained at 45-50°C

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., multipoint replicator)

Procedure:

-

Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding a calculated volume of the stock solution to the molten MHA before pouring it into the petri dishes. A control plate with no antimicrobial agent is also prepared.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of the agar plates using an inoculator. Multiple strains can be tested on a single plate.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.

Mandatory Visualizations

Mechanism of Action of Oxazolidinones

The oxazolidinone class of antibiotics, including Agent 105, inhibits bacterial protein synthesis at a very early stage.[8][9] They bind to the 50S ribosomal subunit and interfere with the formation of the 70S initiation complex, which is essential for the commencement of protein translation.[8][9] This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.[2]

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method.

Caption: General workflow for MIC determination.

Conclusion

The initial in vitro screening of this compound (DuP 105) demonstrates focused activity against a range of clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. Its lack of activity against the tested Gram-negative bacteria is consistent with the known spectrum of early oxazolidinones. The unique mechanism of action, involving the inhibition of protein synthesis initiation, makes it a subject of interest for further investigation, particularly in the context of multidrug-resistant Gram-positive infections. The provided experimental protocols offer a standardized approach for the continued evaluation of this and other novel antimicrobial candidates.

References

- 1. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. woah.org [woah.org]

- 5. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agar dilution - Wikipedia [en.wikipedia.org]

- 7. pharmaxchange.info [pharmaxchange.info]

- 8. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxazolidinones | PPTX [slideshare.net]

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for DuP 105

For Researchers, Scientists, and Drug Development Professionals

Introduction

DuP 105 is a synthetic antimicrobial agent belonging to the oxazolidinone class.[1][2] Oxazolidinones are known for their activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains.[3][4][5] The mechanism of action of DuP 105 and other oxazolidinones involves the inhibition of bacterial protein synthesis at an early stage, specifically by preventing the formation of the initiation complex on the ribosome.[6][7][8][9] This unique mechanism results in a low potential for cross-resistance with other classes of antibiotics.[6]

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of DuP 105 against susceptible bacterial strains using the broth microdilution and agar dilution methods. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[10][11] Accurate MIC determination is a critical step in the evaluation of new antimicrobial agents, providing essential data on their potency and spectrum of activity.

Chemical Properties of DuP 105

| Property | Value |

| IUPAC Name | (S)-N-({3-[4-(Methylsulfinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide |

| Chemical Formula | C13H16N2O4S |

| Molecular Weight | 296.34 g/mol |

| CAS Number | 96800-41-8 |

Mechanism of Action: Inhibition of Protein Synthesis

DuP 105, as an oxazolidinone, targets the bacterial ribosome, a key component in protein synthesis. It binds to the 50S ribosomal subunit and inhibits the formation of the 70S initiation complex, which is a crucial step in the initiation of protein synthesis.[5][7] This prevents the binding of N-formylmethionyl-tRNA (fMet-tRNA) to the ribosome, thereby halting the production of essential bacterial proteins and leading to a bacteriostatic effect.[6][7]

Caption: Mechanism of action of DuP 105.

Data Presentation: In Vitro Activity of DuP 105

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of DuP 105 required to inhibit the growth of 90% of isolates (MIC90) for various bacterial species, as reported in the literature.

| Bacterial Species | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus (including methicillin-resistant) | 4 - 16 | [1][3] |

| Staphylococcus epidermidis | 4 | [3][14] |

| Streptococcus spp. (viridans group) | - | [3] |

| Enterococcus faecalis | 16 | [1] |

| Enterococcus faecium | - | [14] |

| Listeria monocytogenes | - | [3] |

| Corynebacterium group JK | - | [3] |

| Anaerobic cocci | - | [3] |

| Clostridium spp. (including C. difficile) | - | [3] |

| Bacteroides fragilis | 16 | [1] |

Note: DuP 105 is generally not active against members of the family Enterobacteriaceae or Pseudomonas aeruginosa.[3]

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), should be followed to ensure accuracy and reproducibility.[15][16][17][18][19]

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium using 96-well microtiter plates.[3][20]

Materials:

-

DuP 105 powder

-

Appropriate solvent for DuP 105 (e.g., dimethyl sulfoxide - DMSO)

-

Sterile 96-well U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Reagent reservoirs

Procedure:

-

Preparation of DuP 105 Stock Solution:

-

Accurately weigh a sufficient amount of DuP 105 powder.

-

Dissolve in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Further dilute the stock solution in CAMHB to the desired starting concentration for the serial dilutions.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the starting DuP 105 working solution to the wells in the first column.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well (columns 1-11) with 100 µL of the prepared bacterial suspension.

-

Seal the plates to prevent evaporation.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of DuP 105 at which there is no visible growth.

-

Caption: Broth microdilution workflow.

Protocol 2: Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.[3][14]

Materials:

-

DuP 105 powder

-

Appropriate solvent for DuP 105

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial strains for testing

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Inoculum replicating device (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of DuP 105 Stock Solution:

-

Prepare a stock solution of DuP 105 as described in the broth microdilution protocol.

-

-

Preparation of Agar Plates:

-

Prepare a series of sterile tubes, each containing a specific volume of molten MHA (kept at 45-50°C).

-

Add the appropriate volume of the DuP 105 working solution to each tube to achieve the desired final concentrations in the agar (accounting for the dilution in agar).

-

Mix each tube thoroughly and pour the contents into sterile petri dishes.

-

Allow the agar to solidify completely.

-

Include a control plate with no DuP 105.

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described previously.

-

Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation and Incubation:

-

Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of DuP 105 that completely inhibits visible growth. A single colony or a faint haze should be disregarded.

-

Caption: Agar dilution workflow.

Quality Control

For both methods, it is essential to include CLSI-recommended quality control strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™) in each run to ensure the accuracy and reproducibility of the results. The obtained MIC values for the QC strains should fall within the acceptable ranges specified by CLSI.

Conclusion

The broth microdilution and agar dilution methods are standard and reliable procedures for determining the in vitro activity of DuP 105. Adherence to these detailed protocols and the inclusion of appropriate quality control measures will yield accurate and reproducible MIC data, which is fundamental for the continued research and development of this promising antimicrobial agent.

References

- 1. Dup-105 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. researchgate.net [researchgate.net]

- 6. goldbio.com [goldbio.com]

- 7. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions | Semantic Scholar [semanticscholar.org]

- 9. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. DuP 105 | CAS#:96800-41-8 | Chemsrc [chemsrc.com]

- 13. DuP 105 | CymitQuimica [cymitquimica.com]

- 14. Agar dilution - Wikipedia [en.wikipedia.org]

- 15. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 16. goums.ac.ir [goums.ac.ir]

- 17. iacld.com [iacld.com]

- 18. darvashco.com [darvashco.com]

- 19. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Antibacterial Assay for Antibacterial Agent 105

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 105 is a novel synthetic compound belonging to the oxazolidinone class of antibiotics. Preliminary studies have indicated its potential as an effective antibacterial agent, demonstrating inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis[1]. Unlike beta-lactam antibiotics, this compound does not target cell wall biosynthesis, suggesting a different mechanism of action[2]. These application notes provide detailed protocols for the in vitro evaluation of the antibacterial activity of Agent 105, enabling researchers to assess its efficacy and determine key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Additionally, a protocol for the Kirby-Bauer disk diffusion assay is included for assessing bacterial susceptibility.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | |

| Escherichia coli (ATCC 25922) | |

| Pseudomonas aeruginosa (ATCC 27853) | |

| Enterococcus faecalis (ATCC 29212) | |

| Mycobacterium tuberculosis (H37Rv) |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | MBC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | |

| Escherichia coli (ATCC 25922) | |

| Pseudomonas aeruginosa (ATCC 27853) | |

| Enterococcus faecalis (ATCC 29212) | |

| Mycobacterium tuberculosis (H37Rv) |

Table 3: Kirby-Bauer Disk Diffusion Assay Results for this compound

| Bacterial Strain | Zone of Inhibition (mm) | Interpretation (S/I/R) |

| Staphylococcus aureus (ATCC 29213) | ||

| Escherichia coli (ATCC 25922) | ||

| Pseudomonas aeruginosa (ATCC 27853) | ||

| Enterococcus faecalis (ATCC 29212) |

S = Susceptible, I = Intermediate, R = Resistant. Interpretation is based on established clinical breakpoint standards.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4]

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates[3]

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[5][6]

-

Bacterial cultures in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

-

-

Prepare Serial Dilutions of this compound:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibacterial agent), and well 12 will be the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[3]

-

Minimum Bactericidal Concentration (MBC) Assay Protocol

This assay determines the lowest concentration of an antibacterial agent required to kill a particular microorganism.[5]

Materials:

-

Results from the MIC assay

-

Sterile agar plates (e.g., Mueller-Hinton Agar)

-

Sterile pipette and tips

-

Incubator

Procedure:

-

Subculturing from MIC Wells:

-

Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).

-

Spot-inoculate the aliquots onto separate, clearly labeled agar plates.

-

-

Incubation:

-

Incubate the agar plates at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MBC is the lowest concentration of the antibacterial agent that results in a 99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).[9] This is practically determined as the lowest concentration with no visible colony growth on the agar plate.

-

Kirby-Bauer Disk Diffusion Assay Protocol

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[10][11][12]

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of a known concentration

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)[7]

-

Bacterial cultures in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Forceps

-

Ruler or caliper

-

Incubator

Procedure:

-

Prepare Bacterial Lawn:

-

Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of an MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[11]

-

-

Apply Antibiotic Disks:

-

Incubation:

-

Invert the plates and incubate at 37°C for 16-18 hours.[11]

-

-

Result Interpretation:

-

Measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm) using a ruler or caliper.[10]

-

Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI).

-

Visualizations

Caption: Overall experimental workflow for in vitro antibacterial assays.

Caption: Hypothetical signaling pathway for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The oxazolidinone antibacterial agent DuP 105 does not act on cell wall biosynthesis or on a beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. microchemlab.com [microchemlab.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 8. Minimum Bactericidal Concentration (MBC) Assay [bio-protocol.org]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. asm.org [asm.org]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 13. microbenotes.com [microbenotes.com]

Application Notes and Protocols for DuP 105 Against Gram-positive Cocci Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

DuP 105 is a synthetic antibacterial agent belonging to the oxazolidinone class, a group of protein synthesis inhibitors. This class of antibiotics is significant for its activity against a wide spectrum of multidrug-resistant Gram-positive bacteria. DuP 105, a methylsulfinyl derivative, and its analogue DuP 721, have demonstrated efficacy against various strains of staphylococci, streptococci, and enterococci. Notably, there is no cross-resistance observed between oxazolidinones and other existing classes of antibiotics, highlighting their potential as crucial therapeutic agents.[1] The primary mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis at an early stage. They achieve this by binding to the 50S ribosomal subunit, which prevents the formation of the initiation complex necessary for translation.[2][3][4] This unique mechanism of action makes them effective against pathogens that have developed resistance to other protein synthesis inhibitors.

These application notes provide a summary of the in vitro activity of DuP 105 against key Gram-positive cocci and detailed protocols for its evaluation.

Data Presentation: In Vitro Activity of DuP 105

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of DuP 105 against various Gram-positive cocci. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: MIC of DuP 105 against Staphylococcus Species

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | 100 | 8.0 | 16.0 | 4.0-16.0 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | - | - | 16.0 | - |

| Staphylococcus epidermidis | 50 | 4.0 | 4.0 | 2.0-8.0 |

| Coagulase-negative staphylococci | - | 4.0-8.0 | 4.0-16.0 | - |

Table 2: MIC of DuP 105 against Streptococcus Species

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae (penicillin-resistant) | - | - | 4.0 | - |

| Beta-hemolytic streptococci | - | - | 2.0 | - |

| Viridans streptococci | - | - | 4.0 | - |

Table 3: MIC of DuP 105 against Enterococcus Species

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Enterococcus faecalis | 56 | 8.0 | 16.0 | 4.0-16.0 |

| Enterococcus faecium | - | - | 4.0 | - |

Signaling Pathway

The antibacterial activity of DuP 105 stems from its ability to inhibit protein synthesis, a fundamental process for bacterial viability.

Caption: DuP 105 inhibits protein synthesis by binding to the 50S ribosomal subunit.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate and is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[2][5]

Materials:

-

DuP 105 powder

-

Appropriate solvent for DuP 105 (e.g., dimethyl sulfoxide - DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Plate reader or manual reading mirror

Procedure:

-

Preparation of DuP 105 Stock Solution:

-

Prepare a stock solution of DuP 105 by dissolving the powder in the appropriate solvent to a known high concentration (e.g., 1280 µg/mL).

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the DuP 105 stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations (e.g., 64 µg/mL down to 0.06 µg/mL). Discard 100 µL from the last well.

-

Leave one well with no antibiotic as a positive growth control and one well with uninoculated broth as a negative control.

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours) of the Gram-positive cocci strain, pick several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 10 µL of the diluted bacterial inoculum to each well (except the negative control well), bringing the final volume in each well to 110 µL.

-

Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

Following incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of DuP 105 at which there is no visible growth. This can be aided by using a plate reader or a manual reading mirror.

-

Protocol 2: In Vitro Protein Synthesis Inhibition Assay (Cell-Free System)

This protocol describes a general method to assess the inhibitory effect of DuP 105 on bacterial protein synthesis using a commercially available E. coli S30 cell-free extract system.

Materials:

-

DuP 105

-

E. coli S30 cell-free extract kit (containing S30 extract, premix solution, amino acids, and control DNA template e.g., plasmid encoding a reporter protein like luciferase or β-galactosidase)

-

Nuclease-free water

-

Incubator or water bath (37°C)

-

Apparatus for detecting the reporter protein (e.g., luminometer for luciferase, spectrophotometer for β-galactosidase)

Procedure:

-

Reaction Setup:

-

On ice, set up the reaction mixtures in sterile microcentrifuge tubes. A typical reaction mixture includes the S30 extract, premix solution, a mixture of amino acids, and the DNA template encoding the reporter protein.

-

Prepare a series of reactions with varying concentrations of DuP 105. Also, prepare a positive control reaction with no inhibitor and a negative control reaction with no DNA template.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation to occur.

-

-

Detection of Protein Synthesis:

-

After incubation, quantify the amount of reporter protein synthesized in each reaction.

-

For a luciferase reporter, add the appropriate substrate and measure the luminescence using a luminometer.

-

For a β-galactosidase reporter, add a chromogenic substrate (e.g., ONPG) and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each concentration of DuP 105 relative to the positive control (no inhibitor).

-

Plot the percentage of inhibition against the concentration of DuP 105 to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of protein synthesis).

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

Caption: A generalized workflow for determining the MIC of DuP 105.

References

Application Notes and Protocols for Cytotoxicity Assays of Antibacterial Agent 105 on Eukaryotic Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Antibacterial Agent 105, a phenanthrolinic analog of quinolones, on eukaryotic cells. The selection of appropriate assays is crucial for evaluating the safety profile of this potential therapeutic agent.[1][2][3][4] This document outlines three standard and complementary assays: the MTT assay to assess metabolic activity, the LDH assay to measure membrane integrity, and the Caspase-3/7 assay to quantify apoptosis.

Introduction to this compound

This compound is a synthetic compound with demonstrated efficacy against various bacterial species, including Mycobacterium tuberculosis.[5] While its antibacterial properties are promising, it is imperative to evaluate its potential toxicity towards eukaryotic cells to determine its therapeutic index and ensure its safety for potential clinical applications.[1][2][3] Cytotoxicity assays are essential tools in preclinical drug development to identify compounds that may cause cellular damage.[1][6]

Overview of Cytotoxicity Assays

A multi-parametric approach is recommended to gain a comprehensive understanding of the cytotoxic mechanisms of this compound. The following assays provide insights into different aspects of cell health:

-

MTT Assay (Cell Viability): Measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7]

-

LDH Assay (Cytotoxicity): Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity.[8][9]

-

Caspase-3/7 Assay (Apoptosis): Detects the activation of key executioner caspases involved in the apoptotic pathway.[10][11][12][13]

Data Presentation

The following tables summarize hypothetical data from the described cytotoxicity assays, illustrating the potential effects of this compound on a representative eukaryotic cell line (e.g., HeLa).

Table 1: MTT Assay - Cell Viability of HeLa Cells Treated with this compound

| Concentration of Agent 105 (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |

| 1 | 1.22 ± 0.07 | 97.6% |

| 10 | 1.10 ± 0.09 | 88.0% |

| 25 | 0.85 ± 0.06 | 68.0% |

| 50 | 0.55 ± 0.05 | 44.0% |

| 100 | 0.25 ± 0.03 | 20.0% |

| 200 | 0.10 ± 0.02 | 8.0% |

Table 2: LDH Assay - Membrane Integrity of HeLa Cells Treated with this compound

| Concentration of Agent 105 (µM) | LDH Release (Absorbance at 490 nm) (Mean ± SD) | % Cytotoxicity |

| 0 (Spontaneous LDH Release) | 0.15 ± 0.02 | 0% |

| 1 | 0.16 ± 0.03 | 1.2% |

| 10 | 0.20 ± 0.04 | 5.9% |

| 25 | 0.35 ± 0.05 | 23.5% |

| 50 | 0.60 ± 0.07 | 52.9% |

| 100 | 0.95 ± 0.08 | 94.1% |

| 200 | 1.05 ± 0.09 | 105.9% (relative to max) |

| Maximum LDH Release | 1.00 ± 0.10 | 100% |

Table 3: Caspase-3/7 Assay - Apoptosis Induction in HeLa Cells by this compound

| Concentration of Agent 105 (µM) | Luminescence (RLU) (Mean ± SD) | Fold Increase in Caspase-3/7 Activity |

| 0 (Vehicle Control) | 5,000 ± 350 | 1.0 |

| 1 | 5,500 ± 400 | 1.1 |

| 10 | 15,000 ± 1,200 | 3.0 |

| 25 | 45,000 ± 3,500 | 9.0 |

| 50 | 80,000 ± 6,000 | 16.0 |

| 100 | 60,000 ± 5,500 | 12.0 |

| 200 | 30,000 ± 2,800 | 6.0 |

Experimental Protocols

The following are detailed protocols for the cytotoxicity assays.

MTT Cell Viability Assay

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.[7]

Protocol:

-

Cell Seeding: Seed eukaryotic cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[14]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[14]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[16]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8] The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[9]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Controls: Include the following controls:

-

Vehicle Control (Spontaneous LDH release): Cells treated with vehicle only.

-

Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.[17]

-

Background Control: Medium only.

-

-

Supernatant Collection: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[18] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[9][18]

-

Reaction Mixture Addition: Add 100 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.[18]

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[17][18]

-

Stop Reaction (Optional): Add 50 µL of a stop solution if provided in the kit.[17]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][18]

Caspase-3/7 Apoptosis Assay

Principle: Caspases-3 and -7 are key executioner enzymes in the apoptosis pathway.[19] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[10] The intensity of the light produced is proportional to the amount of caspase-3/7 activity.[11]

Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with this compound as described in the MTT protocol.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[11]

-

Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature.[11] Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[11][12]

-

Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.[12]

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Visualizations

The following diagrams illustrate the experimental workflows and underlying principles of the assays.

References

- 1. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 4. Selective toxicity of antibacterial agents—still a valid concept or do we miss chances and ignore risks? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 9. LDH Cytotoxicity Assay [bio-protocol.org]

- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 11. promega.com [promega.com]

- 12. ulab360.com [ulab360.com]

- 13. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. MTT assay overview | Abcam [abcam.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. cellbiologics.com [cellbiologics.com]

- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bosterbio.com [bosterbio.com]

Application Notes and Protocols: Preparing Stock Solutions of Antibacterial Agent 105 for Research

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Antibacterial agent 105 is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, thereby leading to cell death.[1][2] These application notes provide detailed protocols for the preparation of stock solutions, determination of solubility, and assessment of stability to ensure reproducible and accurate experimental results.

2. Physicochemical Properties

A summary of the essential physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₂₀H₁₇FN₄O₃ |

| Molecular Weight | 392.38 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity (HPLC) | ≥98% |

| Melting Point | 178-182 °C |

3. Solubility Data

The solubility of this compound was determined in various common laboratory solvents at room temperature (20-25°C).

| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |

| DMSO | > 100 | > 255 | Recommended for primary stock solution. |

| DMF | > 80 | > 204 | Alternative for primary stock solution. |

| Ethanol (95%) | ~10 | ~25.5 | Suitable for some working solutions. |

| Methanol | ~5 | ~12.7 | Limited solubility. |

| Water | < 0.1 | < 0.25 | Practically insoluble. |

| PBS (pH 7.4) | < 0.1 | < 0.25 | Practically insoluble. |

4. Experimental Protocols

4.1. Protocol for Preparing a 100 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be used to create fresh working solutions for various assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Weighing: Accurately weigh out 3.92 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of anhydrous DMSO to the tube.

-

Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-